molecular formula C20H26N4O2S B2810964 N1-(2-(dimethylamino)ethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-07-2

N1-(2-(dimethylamino)ethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2810964
CAS RN: 898424-07-2
M. Wt: 386.51
InChI Key: RHRAJUPPMIXARF-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)ethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
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Scientific Research Applications

Generation and Application of Structurally Diverse Libraries

A study discusses the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. Such compounds, including dithiocarbamates, thioethers, and various NH-azoles, have potential applications in material science, catalysis, and as building blocks in organic synthesis (G. Roman, 2013).

Hydroamination for Amino Derivatives

Research on the hydroamination of ethynyl- and tetrahydroindoles with secondary dialkylamines under mild conditions produced (2E)-3-dialkylamino-3-(tetrahydro-1H-indol-2-yl)prop-2-en-1-ones. This process, showcasing efficient routes to synthesize amino derivatives of indoles, has relevance in medicinal chemistry for drug design and synthesis (L. Sobenina et al., 2010).

Allosteric Modulation of Cannabinoid Receptor

The exploration of indole-2-carboxamides as allosteric modulators for the cannabinoid type 1 receptor (CB1) highlights the role of chemical modifications on biological activity. This research provides insights into the design of CB1 receptor modulators with potential therapeutic applications (Leepakshi Khurana et al., 2014).

Synthesis and Characterization of Novel Compounds

Studies on the synthesis and spectroscopy characterization of novel Mannich base derivatives explore their potential anti-diabetic and anti-inflammatory activities. This illustrates the broader utility of such compounds in probing biological activities and developing new therapeutic agents (C. Gopi & M. Dhanaraju, 2018).

Fluorescent Chemosensors

The development of a fluorescent chemosensor based on quinoline for Zn2+ detection in aqueous media exemplifies the application of such compounds in environmental monitoring and analytical chemistry. The ability to detect and quantify metal ions highlights the intersection of chemical synthesis and sensor technology (Y. S. Kim et al., 2016).

properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-23(2)12-10-21-19(25)20(26)22-14-17(18-8-5-13-27-18)24-11-9-15-6-3-4-7-16(15)24/h3-8,13,17H,9-12,14H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRAJUPPMIXARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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